![molecular formula C11H13ClF3N B2708910 N-[4-(trifluoromethyl)benzyl]cyclopropanamine CAS No. 643007-99-2](/img/structure/B2708910.png)
N-[4-(trifluoromethyl)benzyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a cyclopropanamine structure. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of N-[4-(trifluoromethyl)benzyl]cyclopropanamine typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
化学反应分析
N-[4-(trifluoromethyl)benzyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Medicinal Chemistry
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is being investigated for its role as a pharmacological agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development:
- Lysine-Specific Demethylase 1 Inhibition : This compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 has implications for cancer therapy and treatment of neurodegenerative diseases .
- Antidepressant Activity : Studies have shown that this compound exhibits antidepressant-like effects in animal models. For example, in the forced swim test, it significantly reduced immobility time, suggesting increased locomotor activity and potential therapeutic benefits for mood disorders.
Biological Research
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymatic pathways:
- Neurotransmitter Receptor Interaction : The compound shows affinity for certain neurotransmitter receptors that may influence mood and cognitive functions. This characteristic is crucial for developing treatments for psychiatric conditions.
- Antitumor Activity : In vitro studies indicate that this compound possesses antitumor properties. It has demonstrated dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained suggest moderate potency against these cell lines.
Cell Line | IC50 (μM) | Notes |
---|---|---|
MCF-7 | 15 | Moderate inhibition observed |
A549 | 20 | Dose-dependent response |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a chronic mild stress model in rats. The results indicated significant behavioral improvements compared to control groups, highlighting its potential as an antidepressant agent.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound. In vitro assays revealed that concentrations above 10 μM inhibited cell viability in MCF-7 cells by over 50%. Further analysis showed that the compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP, indicating its mechanism of action against cancer cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate clearance rates. Studies indicate peak plasma concentrations are reached within 2 hours post-administration in rodent models, making it a suitable candidate for further development into therapeutic agents.
作用机制
The mechanism of action of N-[4-(trifluoromethyl)benzyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
相似化合物的比较
N-[4-(trifluoromethyl)benzyl]cyclopropanamine can be compared with other similar compounds such as:
4-(trifluoromethyl)benzyl bromide: This compound is a precursor in the synthesis of this compound and shares the trifluoromethylbenzyl structure.
4-(trifluoromethyl)benzyl alcohol: Another related compound, used in various organic synthesis reactions and as an intermediate in the production of pharmaceuticals.
The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl and cyclopropanamine structures, which confer distinct chemical and biological properties.
生物活性
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and antiparasitic research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a benzyl group with a trifluoromethyl substituent at the para position. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of cyclopropyl carboxamide derivatives, including this compound. A notable study characterized several analogs for their activity against Plasmodium falciparum, the causative agent of malaria. The findings are summarized in Table 1.
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 0.14 | >40 | >285 |
WJM280 (frontrunner compound) | 0.040 | >40 | >1000 |
Control (DMSO) | Not applicable | Not applicable | Not applicable |
The EC50 value indicates the concentration required to inhibit 50% of parasite growth, while CC50 represents cytotoxicity against human liver cells (HepG2). The selectivity index is calculated as CC50/EC50, indicating the therapeutic window of the compound.
The mechanism through which this compound exerts its antimalarial effects appears to involve targeting mitochondrial functions in Plasmodium species. Forward genetics studies have identified mutations in the cytochrome b gene associated with resistance to cyclopropyl carboxamide compounds, suggesting that this gene may be a critical target for drug action .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications to the cyclopropyl group significantly affect biological activity. For instance:
- Deletion of Cyclopropyl Group : Removing the cyclopropyl moiety resulted in a marked loss of activity (EC50 > 10 μM).
- Substituent Variations : Replacing the cyclopropyl group with other aliphatic groups such as ethyl or isopropyl led to diminished activity (EC50 values ranging from 0.31 to 1.18 μM) .
- Trifluoromethyl Influence : The trifluoromethyl substituent at the para position enhances lipophilicity but can also lead to reduced potency when combined with certain structural modifications .
Case Studies
Several case studies have demonstrated the efficacy of compounds related to this compound:
- In Vivo Efficacy : In murine models infected with Plasmodium berghei, compounds from the cyclopropyl carboxamide class exhibited significant reductions in parasitemia, showcasing their potential for further development as antimalarials .
- Cytotoxicity Assessment : The safety profile was assessed using HepG2 cell lines, where this compound showed minimal cytotoxicity at concentrations exceeding therapeutic levels, indicating a favorable safety margin .
属性
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDAIHABVNEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。